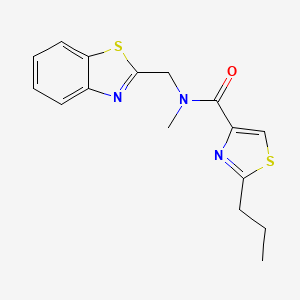![molecular formula C17H29N3O2 B5627858 2-allyl-N-(sec-butyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5627858.png)
2-allyl-N-(sec-butyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives involves various strategies, including Michael addition reactions and spirocyclization processes. A practical and divergent synthesis approach for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes has been described, utilizing an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor as a key step (Yang et al., 2008). Moreover, microwave-assisted solid-phase synthesis methods have been developed for the direct annulation of primary amines with resin-bound bismesylates to yield 3,9-diazaspiro[5.5]undecanes, showcasing the versatility and efficiency of modern synthetic approaches (Macleod et al., 2006).
Molecular Structure Analysis
The molecular structure of 2-allyl-N-(sec-butyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide and related derivatives is characterized by the presence of a diazaspiro framework which incorporates nitrogen atoms within a spirocyclic structure. This structural motif contributes to the compound's unique chemical properties and reactivity. Detailed structural elucidation has been achieved through techniques such as NMR, mass spectrometry, and X-ray crystallography, revealing insights into the conformational preferences and electronic structure of these molecules (Islam et al., 2017).
Chemical Reactions and Properties
3,9-Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, leveraging the reactivity of the diazaspiro core. These include nucleophilic addition reactions, cyclization processes, and transformations facilitated by the presence of functional groups at strategic positions on the molecule. The reactivity profile of these compounds enables the synthesis of a wide array of structurally diverse and functionally rich derivatives, suitable for further chemical exploration and application (Parameswarappa & Pigge, 2011).
properties
IUPAC Name |
N-butan-2-yl-3-oxo-2-prop-2-enyl-2,9-diazaspiro[5.5]undecane-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2/c1-4-10-20-13-17(7-6-15(20)21)8-11-19(12-9-17)16(22)18-14(3)5-2/h4,14H,1,5-13H2,2-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOBKZUPDRMQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)N1CCC2(CCC(=O)N(C2)CC=C)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-allyl-N-(sec-butyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

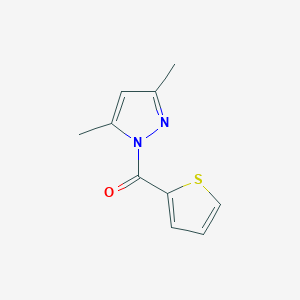
![2-allyl-9-(tetrahydro-2-furanylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5627797.png)
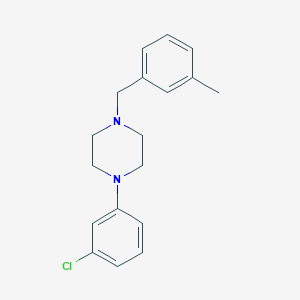
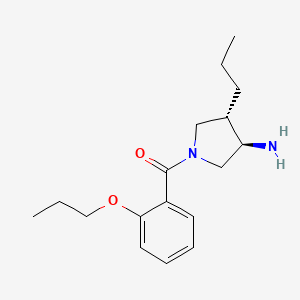
![methyl 4-{6-amino-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B5627806.png)
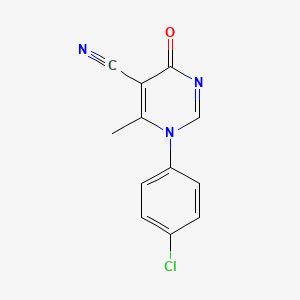
![N-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidin-3-ylbenzamide](/img/structure/B5627818.png)
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5627822.png)
![5-acetyl-1'-[(5-ethyl-3-thienyl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5627830.png)
![5-oxo-1-(2-pyridinylmethyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-3-pyrrolidinecarboxamide](/img/structure/B5627835.png)
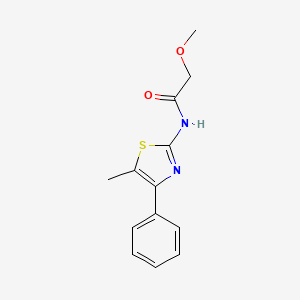
![3,5-dichloro-4-methyl-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5627844.png)
![3-[2-(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]quinazolin-4(3H)-one](/img/structure/B5627850.png)
